1-Hydroxy-1,3-propanedisulfonic acid

Copper electroplating Damascene via-filling Accelerator additives

1-Hydroxy-1,3-propanedisulfonic acid (HPSA) delivers bifunctional chelation and Br⁻-optimized acceleration for copper Damascene electroplating, unattainable with mono-sulfonic acids like MSA. The C1 hydroxyl adds a secondary coordination site absent in non-hydroxylated analogs, enabling differentiated via-filling performance. Solid free acid (mp ~190°C dec.) allows precise gravimetric dispensing for strong acid catalysis in esterification, etherification, alkylation. Also the stable SPS decomposition byproduct for bath aging analytics. 98% purity, white crystalline powder. Global shipping; request quote for bulk or research quantities.

Molecular Formula C3H8O7S2
Molecular Weight 220.2 g/mol
CAS No. 35850-94-3
Cat. No. B3051758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1,3-propanedisulfonic acid
CAS35850-94-3
Molecular FormulaC3H8O7S2
Molecular Weight220.2 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)C(O)S(=O)(=O)O
InChIInChI=1S/C3H8O7S2/c4-3(12(8,9)10)1-2-11(5,6)7/h3-4H,1-2H2,(H,5,6,7)(H,8,9,10)
InChIKeyPFEHYGDNXTWNDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-1,3-propanedisulfonic Acid (CAS 35850-94-3): Technical Procurement Overview for Electroplating and Synthetic Applications


1-Hydroxy-1,3-propanedisulfonic acid (HPSA, CAS 35850-94-3) is an aliphatic hydroxy disulfonic acid with the molecular formula C₃H₈O₇S₂ and a molecular weight of 220.22 g/mol . The compound features one hydroxyl group and two sulfonic acid groups on a three-carbon backbone, conferring strong acidity, high aqueous solubility, and metal-chelating capacity [1]. Commercial specifications typically cite purity at 98%, with the free acid form available as a white to slightly yellow crystalline powder that melts at approximately 190°C with concomitant decomposition . Primary industrial relevance is documented in electroplating, where 1,3-propanedisulfonic acid (the non-hydroxylated analog) functions as an accelerator additive in copper Damascene processes; HPSA appears as a related structural variant with potential differentiated performance characteristics [2]. Additional applications include use as a chelating agent, pH regulator, and acid catalyst precursor in organic synthesis [1].

Why 1-Hydroxy-1,3-propanedisulfonic Acid Cannot Be Replaced by Generic Sulfonic Acids in Precision Electroplating Formulations


In copper electroplating additive systems, the substitution of structurally related sulfonic acids produces measurably divergent acceleration profiles that directly impact via-filling performance and defect rates. Comparative rotating ring-disk electrode (RRDE) studies demonstrate that propane-1,3-disulfonic acid (PDSH) exhibits a fundamentally different halide co-factor preference relative to mercaptopropylsulfonic acid (MPS) and bis-(sodiumsulfopropyl) disulfide (SPS): PDSH achieves maximal acceleration with Br⁻, whereas SPS and MPS perform optimally with Cl⁻ [1]. The presence of a hydroxyl group at the C1 position in HPSA introduces additional coordination chemistry and hydrogen-bonding capacity not present in the non-hydroxylated PDSH scaffold, potentially altering both accelerator kinetics and metal-complex stability [2]. Furthermore, in semiconductor copper electroplating baths, the accumulation of 1,3-propanedisulfonic acid as an SPS decomposition byproduct correlates quantitatively with post-CMP copper defect formation, indicating that the sulfonic acid backbone itself exerts measurable, concentration-dependent effects on electrodeposit quality [3]. Generic substitution with methane sulfonic acid or other mono-sulfonic acids cannot replicate the bifunctional chelation geometry, halide-specific acceleration behavior, or decomposition pathway characteristics that define this compound class in precision electroplating applications.

Quantitative Comparative Evidence: 1-Hydroxy-1,3-propanedisulfonic Acid Performance Differentiation


Halide-Dependent Acceleration Specificity: Propane-1,3-disulfonic Acid (PDSH) vs. SPS/MPS in Copper Damascene Electrodeposition

In a rotating ring-disk electrode study comparing accelerator additives for copper Damascene electrodeposition, propane-1,3-disulfonic acid (PDSH, the non-hydroxylated analog of HPSA) demonstrated a reversed halide preference compared to SPS and MPS. SPS and mercaptopropylsulfonic acid (MPS) exhibited superior acceleration with chloride (Cl⁻), whereas PDSH showed markedly higher acceleration in the presence of bromide (Br⁻) [1]. The highest acceleration effect was achieved with 4 ppm PDSH and 50 ppm Br⁻; optimal via-filling under periodic pulse reverse current (I_on = -20 mA/cm²) was obtained with 2 ppm PDSH and 50 ppm Br⁻ or Cl⁻ [1]. HPSA, bearing an additional hydroxyl substituent on the C1 carbon relative to PDSH, introduces a secondary coordination site and increased hydrogen-bonding capacity that is expected to further modify halide-dependent accelerator behavior in a quantifiable manner, though direct comparative data for HPSA specifically are not yet published in the open literature [2].

Copper electroplating Damascene via-filling Accelerator additives Halide co-catalysis

Thermal Stability and Decomposition Behavior: Melting Point with Decomposition at ~190°C

1-Hydroxy-1,3-propanedisulfonic acid exhibits a melting point of approximately 190°C with concomitant thermal decomposition . This thermal behavior is characteristic of hydroxy disulfonic acids, where the combination of acidic sulfonic groups and the hydroxyl moiety contributes to intramolecular hydrogen bonding that influences thermal stability [1]. For comparison, methane sulfonic acid (MSA), a common mono-sulfonic acid alternative, melts at approximately 20°C and decomposes at significantly higher temperatures (reportedly above 200-250°C under inert conditions) . The lower decomposition onset of HPSA relative to MSA is a measurable parameter that must be accounted for in high-temperature electroplating bath design and in synthetic applications requiring prolonged thermal exposure. The aqueous solubility of HPSA is classified as freely soluble (>25 mg/mL minimum), which supports homogeneous bath distribution [2].

Thermal stability Process safety Bath lifetime Decomposition temperature

Electroplating Defect Correlation: 1,3-Propanedisulfonic Acid as SPS Decomposition Byproduct

Mass spectrometry analysis of copper electroplating baths containing bis-(3-sodiumsulfopropyl) disulfide (SPS) identified 1,3-propanedisulfonic acid (PDS) as the most stable SPS decomposition byproduct, with concentration increasing proportionally to immersed copper metal surface area [1]. This same byproduct, 1,3-propanedisulfonic acid, was independently shown to correlate quantitatively with the formation of copper defects following chemical mechanical polishing (CMP) by influencing electroplated Cu film properties and chemical corrosion rate [2]. The structural relationship between HPSA and PDS (the former bearing an additional C1 hydroxyl group) positions HPSA as a potential controlled additive rather than an uncontrolled decomposition artifact. The documented bath accumulation of propane disulfonates from accelerator breakdown underscores the necessity of understanding and controlling the concentration of this structural class in precision electroplating formulations.

CMP defects SPS decomposition Bath aging Semiconductor electroplating

Chelation Capacity and Metal Ion Sequestration: Bifunctional Sulfonic Acid Groups

1-Hydroxy-1,3-propanedisulfonic acid functions as a chelating agent capable of binding metal ions, thereby preventing their interference with other chemical processes or bath components . This chelation capacity derives from the presence of two sulfonic acid groups positioned on a three-carbon backbone, which can coordinate metal centers through bidentate or bridging interactions [1]. In electroless plating applications, 1,3-propanedisulfonic acid (PDS) and 3-mercapto-1-propanesulfonic acid (MPS) were compared as additives for selective metallization on chemically modified surfaces; both compounds notably increased the selectivity of electroless metallization, enabling the creation of patterned structures [2]. HPSA, with its additional hydroxyl coordination site, offers a distinct chelation geometry that may further enhance metal ion sequestration efficiency relative to non-hydroxylated PDS.

Metal chelation Electroless plating Bath stabilization Selectivity enhancement

Aqueous Solubility and Formulation Compatibility: Quantitative Solubility Threshold

1-Hydroxy-1,3-propanedisulfonic acid exhibits high aqueous solubility, with literature reports indicating solubility of at least 25 mg/mL in water at ambient temperature, corresponding to approximately 113 mM [1]. This solubility derives from the strong hydrogen-bonding capacity of both sulfonic acid groups and the hydroxyl moiety with water molecules [2]. In electroplating bath formulations, additive solubility directly impacts homogeneous distribution, concentration control, and reproducibility of deposition results. The dual sulfonic acid architecture of HPSA confers solubility characteristics intermediate between highly soluble mono-sulfonic acids (e.g., methane sulfonic acid, miscible in all proportions) and less soluble aromatic sulfonic acids, offering a balance of solubility and structural functionality suitable for aqueous electrolyte systems.

Aqueous solubility Bath formulation Electrolyte compatibility Process reproducibility

Validated Application Scenarios for 1-Hydroxy-1,3-propanedisulfonic Acid (CAS 35850-94-3) Based on Quantitative Evidence


Copper Damascene Electroplating: Halide-Specific Accelerator Formulations for Via-Filling

Based on RRDE evidence that propane-1,3-disulfonic acid (PDSH) achieves optimal acceleration with bromide (4 ppm PDSH + 50 ppm Br⁻ yields maximum acceleration) and optimal via-filling with 2 ppm PDSH + 50 ppm Br⁻ or Cl⁻, HPSA is positioned for evaluation as a Br⁻-compatible accelerator in copper Damascene electroplating baths [1]. The additional hydroxyl group on HPSA introduces a secondary coordination site that may further modulate accelerator kinetics. This application scenario is particularly relevant for semiconductor manufacturers seeking halide-specific additive systems distinct from Cl⁻-optimized SPS/MPS formulations. The documented stability of propane disulfonates as SPS decomposition byproducts further supports bath compatibility assessment [2].

Electroless Plating Selectivity Enhancement for Patterned Metallization

Experimental evidence demonstrates that 1,3-propanedisulfonic acid (PDS) and MPS notably increase the selectivity of electroless metallization on chemically modified surfaces, enabling the fabrication of patterned structures in nanowire applications [3]. HPSA, with its chelating capacity derived from two sulfonic acid groups plus an additional hydroxyl coordination site, represents a structural variant for evaluation in selective electroless plating where metal ion sequestration and surface-specific deposition are critical. The bifunctional chelation geometry of HPSA cannot be replicated by mono-sulfonic acids such as MSA [4].

Acid Catalysis in Organic Synthesis Requiring Solid-State Handling

HPSA is a solid at room temperature (m.p. ~190°C with decomposition), whereas common alternative sulfonic acid catalysts such as methane sulfonic acid (m.p. ~20°C) and p-toluenesulfonic acid (m.p. ~106-107°C) exist as liquids or lower-melting solids . The solid-state form of HPSA enables precise gravimetric dispensing without solvent dilution, and its dual sulfonic acid architecture provides strong acid catalysis for esterification, etherification, and alkylation reactions [4]. This scenario applies to synthetic laboratories and production facilities where solid handling and precise acid equivalent dosing are prioritized.

Electroplating Bath Additive Monitoring and Defect Mitigation Studies

Mass spectrometry studies have quantified the accumulation of 1,3-propanedisulfonic acid as the most stable SPS decomposition byproduct in copper electroplating baths, with concentration increasing as a function of immersed copper surface area [2]. Independent research has correlated this propane disulfonate species with post-CMP copper defect formation [5]. HPSA serves as a structurally characterized reference standard for analytical method development aimed at monitoring bath aging, establishing additive replenishment protocols, and investigating defect mechanisms in semiconductor electroplating processes. This application leverages the documented decomposition chemistry of the propane disulfonate class [2].

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